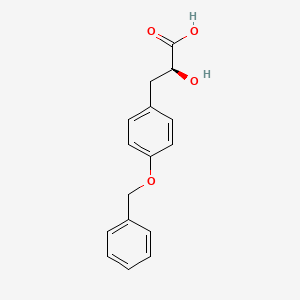

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid

Vue d'ensemble

Description

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C16H16O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.

Benzylation: The hydroxyl group of 4-hydroxybenzaldehyde is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

Aldol Reaction: The benzylated product undergoes an aldol reaction with an appropriate aldehyde to form the desired intermediate.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the alcohol.

Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, hydrochloric acid.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzyl derivatives.

Applications De Recherche Scientifique

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-benzyloxyphenylacetic acid

- 4-benzyloxyphenylboronic acid

- 4-benzyloxyphenoxyacetic acid

Uniqueness

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Activité Biologique

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid is a chiral compound with significant biological activity, primarily attributed to its structural components and interactions with various molecular targets. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Overview

- Molecular Formula : C₁₆H₁₆O₄

- Molecular Weight : 272.30 g/mol

- Structural Features :

- Hydroxyl group

- Carboxylic acid group

- Benzyloxy substitution on a phenyl ring

The presence of these functional groups enhances the compound's reactivity and interaction with biological systems, making it a valuable candidate for pharmacological research.

The biological activity of this compound is primarily mediated through:

- Enzyme Interactions : The compound has been shown to interact with enzymes involved in lipid metabolism and inflammation. This interaction can modulate enzyme activity, leading to various pharmacological effects.

- Receptor Binding : It may also bind to specific receptors, influencing cellular signaling pathways related to inflammation and microbial growth.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Studies suggest that the compound can inhibit pro-inflammatory cytokines, potentially benefiting conditions characterized by chronic inflammation.

- Analgesic Effects : Preliminary investigations indicate potential pain-relieving properties, warranting further exploration in pain management therapies .

- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of various pathogens, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Benzyloxy group, chiral center | Potential anti-inflammatory activity |

| (R)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid | Enantiomer of the primary compound | May have different pharmacological effects |

| 3-(4-methoxyphenyl)propanoic acid | Lacks benzyloxy group | Different reactivity profile |

| Benzyl alcohol | Contains benzyl group but no carboxylic functionality | Used primarily as a solvent and intermediate |

This comparison underscores the uniqueness of this compound within its class of compounds, particularly regarding its potential therapeutic applications and reactivity profiles.

Case Studies and Research Findings

-

Anti-inflammatory Activity Study :

A study assessed the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential utility in treating inflammatory diseases . -

Enzyme Inhibition Research :

Molecular docking studies revealed that this compound effectively inhibits certain enzymes related to lipid metabolism. The IC50 values obtained were comparable to known inhibitors, highlighting its potential as a therapeutic agent in metabolic disorders. -

Antimicrobial Efficacy :

Research demonstrated that this compound exhibited antimicrobial properties against various bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis, indicating its promise as an alternative antimicrobial agent .

Propriétés

IUPAC Name |

(2S)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADJEIZOJZINJB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473636 | |

| Record name | (2S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162919-37-1 | |

| Record name | (2S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the structural characterization of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid?

A1: this compound, obtained through the reaction of O-benzylated L-tyrosine with sodium nitrite, presents as colorless blocks []. The molecular formula of the compound is C16H16O4. The packing of the compound is characterized by two independent hydrogen bonds formed between the hydroxyl and carboxylic acid groups, leading to an infinite ladder-like structure parallel to the b-axis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.